7-Methoxy-6-methyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
7-Methoxy-6-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-6-methyl-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylthiophenol with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
7-Methoxy-6-methyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-6-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 7-Methoxy-1-benzothiophene-2-carboxylic acid
- 6-Methyl-1-benzothiophene-2-carboxylic acid
- 7-Methoxy-6-methyl-1-benzofuran-2-carboxylic acid
Comparison: Compared to similar compounds, 7-methoxy-6-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the benzothiophene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10O3S |
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Molecular Weight |
222.26 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-3-4-7-5-8(11(12)13)15-10(7)9(6)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
VRDBDXZFOQKXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)OC |
Origin of Product |
United States |
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